molecular formula C17H22N2O2 B10833034 3-(1-Adamantylmethylamino)pyridine-4-carboxylic acid

3-(1-Adamantylmethylamino)pyridine-4-carboxylic acid

Cat. No.: B10833034
M. Wt: 286.37 g/mol
InChI Key: TUXVCHDESZTZON-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BDBM50158791 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of BDBM50158791 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

BDBM50158791 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

Common Reagents and Conditions

Common reagents used in the reactions involving BDBM50158791 include:

    Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution Reagents: Such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include various derivatives of BDBM50158791 with modified functional groups, which can be used for further research and development .

Scientific Research Applications

BDBM50158791 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a tool for studying reaction mechanisms.

    Biology: Employed in the study of enzyme inhibition, particularly histone demethylases.

    Medicine: Investigated for its potential therapeutic applications in diseases related to epigenetic modifications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of BDBM50158791 involves the inhibition of histone demethylases, specifically targeting enzymes such as lysine-specific demethylase 5B. The compound binds to the active site of the enzyme, preventing it from catalyzing the demethylation of histone proteins. This inhibition leads to changes in gene expression and has potential therapeutic implications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to BDBM50158791 include:

Uniqueness

BDBM50158791 is unique due to its specific binding affinity and inhibitory activity against lysine-specific demethylase 5B. This makes it a valuable tool for studying the role of histone demethylation in gene regulation and for developing potential therapeutic agents .

Properties

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

3-(1-adamantylmethylamino)pyridine-4-carboxylic acid

InChI

InChI=1S/C17H22N2O2/c20-16(21)14-1-2-18-9-15(14)19-10-17-6-11-3-12(7-17)5-13(4-11)8-17/h1-2,9,11-13,19H,3-8,10H2,(H,20,21)

InChI Key

TUXVCHDESZTZON-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNC4=C(C=CN=C4)C(=O)O

Origin of Product

United States

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